molecular formula C12H14ClNS B14580708 Cyclohexanone S-(4-chlorophenyl)thioxime CAS No. 61501-02-8

Cyclohexanone S-(4-chlorophenyl)thioxime

Cat. No.: B14580708
CAS No.: 61501-02-8
M. Wt: 239.76 g/mol
InChI Key: RCWBQLYSJAXNSN-UHFFFAOYSA-N
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Description

Cyclohexanone S-(4-chlorophenyl)thioxime is an organic compound that belongs to the class of thiooximes It is characterized by the presence of a cyclohexanone moiety linked to a 4-chlorophenyl group through a thioxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone S-(4-chlorophenyl)thioxime typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the thioxime linkage. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone S-(4-chlorophenyl)thioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone S-(4-nitrophenyl)thioxime
  • 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime

Uniqueness

Cyclohexanone S-(4-chlorophenyl)thioxime is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

61501-02-8

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylcyclohexanimine

InChI

InChI=1S/C12H14ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2

InChI Key

RCWBQLYSJAXNSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NSC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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